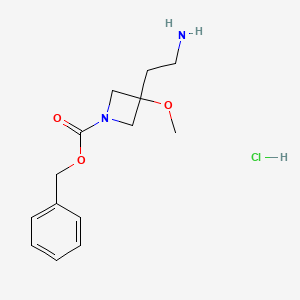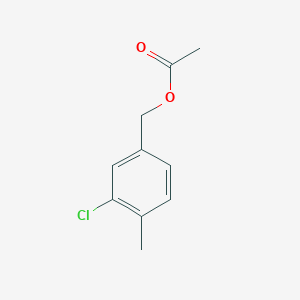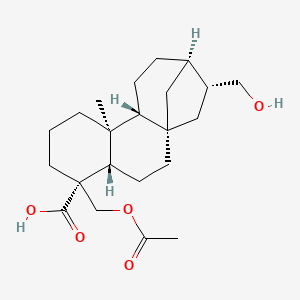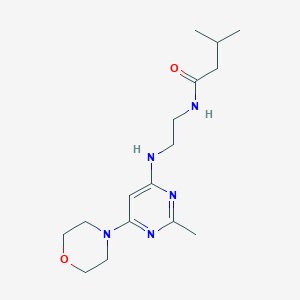![molecular formula C21H22N4O2S B2789037 N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-21-1](/img/structure/B2789037.png)
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as ADMSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. ADMSA is a sulfur-containing compound that has been shown to exhibit promising biological activity in a number of studies. In
Aplicaciones Científicas De Investigación
ADMSA has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the most promising areas of research involves the use of ADMSA as a chelating agent for heavy metal toxicity. ADMSA has been shown to effectively remove toxic metals such as lead and mercury from the body, making it a potential treatment option for individuals with metal poisoning.
Mecanismo De Acción
The mechanism of action of ADMSA involves its ability to chelate metal ions. ADMSA contains a sulfur atom that can bind to metal ions, forming a stable complex that can be excreted from the body. This process is thought to occur primarily in the liver and kidneys, where ADMSA can effectively remove toxic metals from the body.
Biochemical and Physiological Effects:
ADMSA has been shown to exhibit a number of biochemical and physiological effects in various studies. In addition to its chelating properties, ADMSA has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. ADMSA has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ADMSA in lab experiments is its ability to effectively chelate heavy metals. This makes it a valuable tool in studies involving metal toxicity. However, ADMSA has some limitations as well. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experimental setups.
Direcciones Futuras
There are a number of potential future directions for research involving ADMSA. One area of interest is the development of new synthetic methods that can improve yields and reduce the number of steps required. Another area of research involves the use of ADMSA in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of new chelating agents based on the structure of ADMSA, which may exhibit improved properties and efficacy.
Métodos De Síntesis
ADMSA can be synthesized using a multistep process that involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-1-(2,5-dimethylphenyl)imidazole. The resulting intermediate is then treated with sodium sulfide to form the final product, ADMSA. The synthesis of ADMSA has been optimized in recent years to improve yields and reduce the number of steps required.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-8-15(2)19(11-14)25-10-9-22-21(25)28-13-20(27)24-18-6-4-5-17(12-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSMJIAZJKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)



